

Sodium Butane-1-Sulfonate Hydrate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium butane-1-sulfonate
hydrate

Cat. No.: B8022028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **sodium butane-1-sulfonate hydrate**. The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work.

Physicochemical Properties

Sodium butane-1-sulfonate is an organic sodium salt that is commonly used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and in various chemical syntheses. It is typically available as a white to off-white crystalline powder. While often supplied in its anhydrous form, a monohydrate version also exists. The stability of the compound can be influenced by its hydration state.

Property	Value	Citations
Molecular Formula	C4H9NaO3S	[1]
Molecular Weight	160.17 g/mol (anhydrous)	[1]
Melting Point	>300 °C	[2] [3] [4]
Solubility	Soluble in water.	[2] [4]
Appearance	White to off-white crystalline powder.	[2] [3]

Stability Profile

Sodium butane-1-sulfonate is generally a stable compound under recommended storage conditions.[\[1\]](#)[\[5\]](#)[\[6\]](#) However, its stability can be compromised by exposure to certain environmental factors.

Thermal Stability

The compound has a high melting point, exceeding 300 °C, which indicates good thermal stability. However, thermal decomposition can occur at elevated temperatures, leading to the release of hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[\[7\]](#) It is advisable to keep the product and its container away from heat and sources of ignition.[\[7\]](#)

Hygroscopicity and Hydrolytic Stability

Sodium butane-1-sulfonate is susceptible to moisture.[\[1\]](#)[\[6\]](#)[\[8\]](#) The presence of water can affect the physical and chemical properties of the solid material. It is crucial to store the compound in a dry environment to prevent moisture uptake. While specific data on its hygroscopicity is not readily available in the public domain, the general recommendation is to handle it in a controlled atmosphere and to keep containers tightly sealed.

Photostability

Exposure to direct sunlight should be avoided.[\[1\]](#)[\[5\]](#)[\[6\]](#) While detailed photostability studies are not widely published, it is a standard precaution for organic compounds to be protected from

light to prevent potential photodegradation.

Incompatibilities

Sodium butane-1-sulfonate is incompatible with strong oxidizing agents.[\[1\]](#)[\[7\]](#) Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Recommended Storage Conditions

To maintain the quality and integrity of **sodium butane-1-sulfonate hydrate**, the following storage conditions are recommended:

Condition	Recommendation	Citations
Temperature	Store in a cool place. For solutions, storage at 4°C is recommended, while for long-term storage of stock solutions, -20°C (up to 1 month) or -80°C (up to 6 months) is advised. [3] [7] [8]	
Atmosphere	Store in a dry and well-ventilated place. [5] [6] [7]	
Container	Keep containers tightly closed. [5] [6] [7]	
Light Exposure	Protect from direct sunlight. [1] [5] [6]	
Incompatibles	Store away from strong oxidizing agents. [1] [7]	

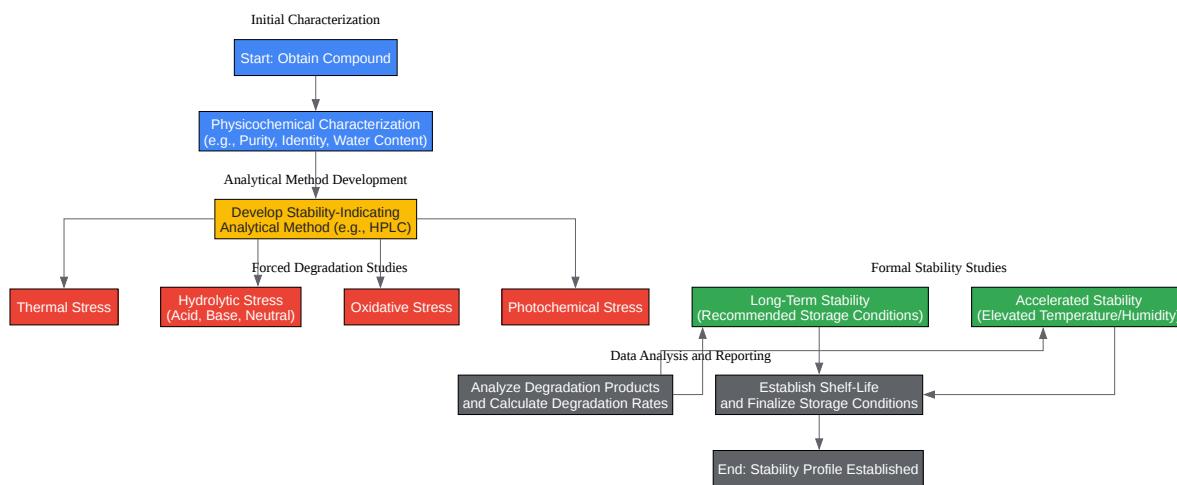
Experimental Protocols for Stability Assessment

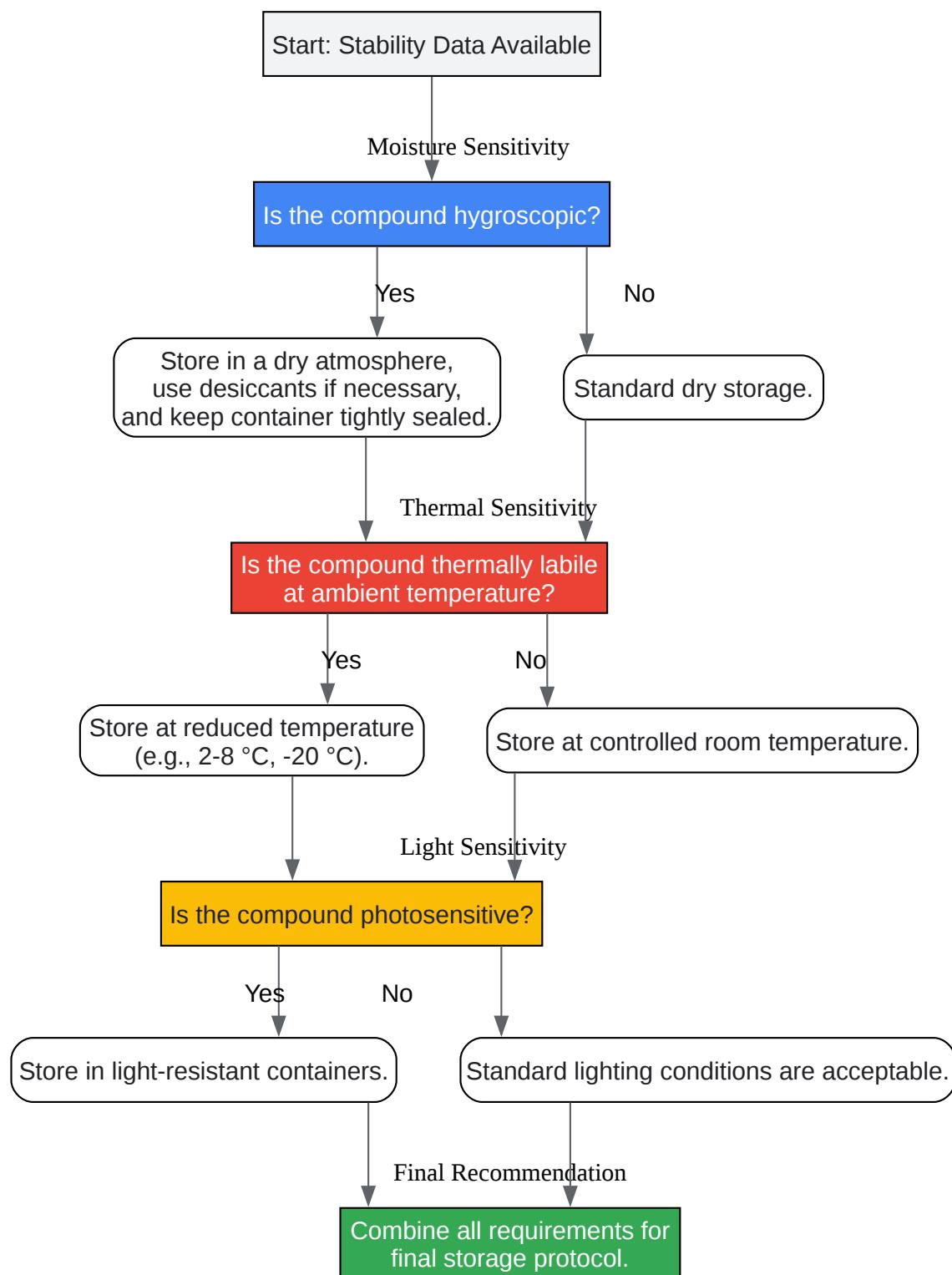
While specific experimental stability data for **sodium butane-1-sulfonate hydrate** is not extensively published, the following are general methodologies that can be employed to assess its stability.

Thermal Stability Analysis

- Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. TGA can be used to determine the temperature at which the compound begins to decompose and to quantify the loss of water in the case of a hydrate.
- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the melting point, and to detect any phase transitions or decomposition events.

Hygroscopicity Assessment


- Dynamic Vapor Sorption (DVS): DVS analysis measures the change in mass of a sample as it is exposed to a range of relative humidity levels at a constant temperature. This provides a moisture sorption-desorption isotherm, which quantifies the hygroscopicity of the material.
- Karl Fischer Titration: This is a classic method for determining the water content of a sample. It can be used to measure the initial water content of the hydrate and to monitor any changes after exposure to different humidity conditions.


Photostability Testing

- Forced Degradation Studies: The compound can be exposed to controlled light conditions (e.g., using a photostability chamber with a xenon or metal halide lamp) as per ICH Q1B guidelines. The extent of degradation can then be monitored over time using a stability-indicating analytical method, such as HPLC.

Visualization of Workflows

The following diagrams illustrate logical workflows for stability assessment and determining appropriate storage conditions for a chemical compound like **sodium butane-1-sulfonate hydrate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rcilabscan.com [rcilabscan.com]
- 2. Cas 2386-54-1, Sodium 1-butanesulfonate | lookchem [lookchem.com]
- 3. Sodium 1-butanesulfonate CAS#: 2386-54-1 [m.chemicalbook.com]
- 4. Sodium 1-butanesulfonate 1-Butanesulfonic acid sodium salt [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Sodium Butane-1-Sulfonate Hydrate: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8022028#sodium-butane-1-sulfonate-hydrate-stability-and-storage-conditions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com